![molecular formula C15H21N3O B2610615 N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide CAS No. 850923-41-0](/img/structure/B2610615.png)
N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide
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Description
“N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide” is a chemical compound. It has a molecular formula of C22H27N3O .
Synthesis Analysis
The synthesis of benzimidazole derivatives, which “N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide” is a part of, is typically achieved at elevated temperatures in acidic media, such as in hot polyphosphoric acid or refluxing hydrochloric acid . The preparations of such ligands are typically completed in a few steps, and the ligands derived from benzimidazole groups are predominantly high-melting solids that are easily purified and crystallized from polar solvents .Scientific Research Applications
Catalytic Activity
Studies have explored the synthesis and catalytic activity of compounds structurally related to N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide. For instance, pincer-type bis(benzimidazolin-2-ylidene) palladium complexes, derived from similar benzimidazolium salts, have been synthesized and shown to exhibit catalytic activity in Heck-type coupling reactions of different aryl halides with styrene (Hahn et al., 2005).
Electrospray Applications
The ionic liquid 1-butyl-3-methylimidazolium dicyanamide ([Bmim][DCA]), which shares a part of the structure with the chemical , has been characterized for its potential as a propellant in electrospray thruster applications. The study highlights the propulsion performance based on the characterization of positive polarity ions produced by [Bmim][DCA] capillary emitters (Miller et al., 2014).
Solar Cell Applications
Research into the interactions of various additives with TiO2 substrates for dye-sensitized solar cell applications has included investigations into compounds like N-Methylbenzimidazole (NMBI), showing how these interactions affect the adsorption modes and electronic structures, potentially enhancing solar cell performance (Wang et al., 2014).
Anticonvulsant Properties
The synthesis and evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives have been studied, indicating potential for the development of new antiepileptic drugs (Kamiński et al., 2015).
Chromatographic Methods
The determination of benomyl and its degradation products, including methyl 1H-benzimidazol-2-ylcarbamate (carbendazim or MBC), has been explored using chromatographic methods. This research is crucial for understanding the stability and degradation pathways of benzimidazole derivatives in various mediums (Singh & Chiba, 1993).
Nanobio-Adsorbent for Dye Removal
Novel nanobio-adsorbents derived from chitosan and impregnated with 1-butyl-3-methylimidazolium bromide have been developed for efficient removal of dyes from aqueous solutions, showcasing the environmental applications of benzimidazole derivatives (Karimi-Maleh et al., 2021).
properties
IUPAC Name |
N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-7-15(19)16-11-6-10-14-17-12-8-4-5-9-13(12)18(14)2/h4-5,8-9H,3,6-7,10-11H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUITUGMSIQIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCCC1=NC2=CC=CC=C2N1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-methylbenzimidazol-2-yl)propyl]butanamide |
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